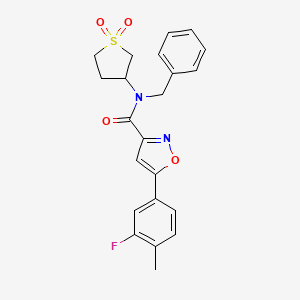
2-chloro-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a dimethoxybenzyl group, and a pyridinyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 3,4-dimethoxybenzylamine, and 2-aminopyridine.
Formation of Benzamide Core: The first step involves the reaction of 2-chlorobenzoyl chloride with 3,4-dimethoxybenzylamine in the presence of a base such as triethylamine. This reaction forms the intermediate 2-chloro-N-(3,4-dimethoxybenzyl)benzamide.
Introduction of Pyridinyl Group: The intermediate is then reacted with 2-aminopyridine under suitable conditions, such as heating in a solvent like dichloromethane, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Quinones and related oxidized derivatives.
Reduction: Dechlorinated products or hydrogenated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of specialty chemicals, agrochemicals, or materials science. Its unique chemical properties can be leveraged to create new products with desirable characteristics.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chloro, dimethoxybenzyl, and pyridinyl groups can influence its binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,4-dimethoxybenzyl)benzamide: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.
N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide: Lacks the chloro group, potentially altering its reactivity and interactions with biological targets.
2-chloro-N-(pyridin-2-yl)benzamide: Lacks the dimethoxybenzyl group, which may influence its solubility and overall chemical behavior.
Uniqueness
2-chloro-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups. The presence of the chloro, dimethoxybenzyl, and pyridinyl groups provides a distinct chemical profile that can be exploited for various applications. This combination of groups can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19ClN2O3 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-18-11-10-15(13-19(18)27-2)14-24(20-9-5-6-12-23-20)21(25)16-7-3-4-8-17(16)22/h3-13H,14H2,1-2H3 |
InChI Key |
NSOAWYYMYYLNKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11343673.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B11343676.png)
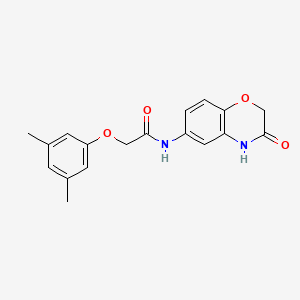
![2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11343684.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11343686.png)
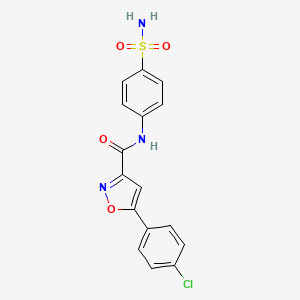
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11343715.png)
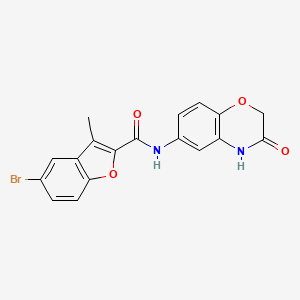
![1-(1,3-benzothiazol-2-yl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11343717.png)
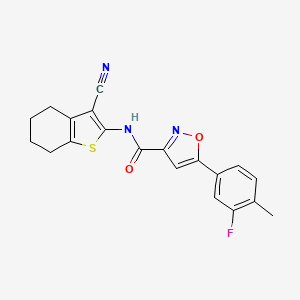
![(3-Methylphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11343734.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11343735.png)
![N-(2-chlorobenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343741.png)
